Potent CrtN Inhibition (IC50: 95 nM) as the Primary Activity-Based Differentiator
Non-8-yne-2,4-dione exhibits potent inhibition of diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman, with a reported IC50 of 95 nM [1]. This is the primary, quantifiable biological activity differentiating it from most other alkyne-diones for which no such data are available. While more potent benzocycloalkane-derived CrtN inhibitors have been reported (with IC50s in the low nanomolar range), these belong to entirely different chemotypes and lack the simple, linear alkyne-diketone scaffold that offers unique synthetic versatility [2]. This 95 nM IC50 establishes a clear baseline for its anti-virulence potential, a property not documented for its closest structural analogs like oct-7-yne-2,4-dione or hept-6-yne-2,4-dione.
| Evidence Dimension | Inhibition of diapophytoene desaturase (CrtN) activity |
|---|---|
| Target Compound Data | IC50 = 95 nM |
| Comparator Or Baseline | Oct-7-yne-2,4-dione and Hept-6-yne-2,4-dione (CrtN inhibition data not available in public databases); Benzocycloalkane-derived CrtN inhibitors (reported IC50 values in the range of 0.02-10.5 nM and 0.38-5.45 nM) |
| Quantified Difference | 95 nM vs. no data for direct analogs; ~10- to 4,750-fold less potent than the most advanced CrtN inhibitors, but with a simpler scaffold. |
| Conditions | Staphylococcus aureus Newman; reduction in staphyloxanthin pigment formation after 48 hrs by spectrophotometry |
Why This Matters
This data quantifies its unique anti-virulence potential among simple alkyne-diones, providing a scientific basis for selecting it over untested analogs in CrtN-related research.
- [1] BindingDB. (2017). BDBM50188233 (CHEMBL3828634) affinity data for diapophytoene desaturase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188233 View Source
- [2] Li, B., et al. (2018). Discovery of Potent Benzocycloalkane Derived Diapophytoene Desaturase Inhibitors with an Enhanced Safety Profile for the Treatment of MRSA, VISA, and LRSA Infections. ACS Infectious Diseases, 4(3), 208–217. View Source
